N-Isobutyl 2-bromo-6-fluorobenzylamine
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Overview
Description
N-Isobutyl 2-bromo-6-fluorobenzylamine is a chemical compound with the molecular formula C11H15BrFN and a molecular weight of 260.15 g/mol . It is characterized by the presence of a bromine atom and a fluorine atom attached to a benzylamine structure, making it a valuable building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isobutyl 2-bromo-6-fluorobenzylamine typically involves the reaction of 2-bromo-6-fluorobenzyl chloride with isobutylamine under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize production costs. The final product is subjected to rigorous quality control measures to ensure consistency and purity .
Chemical Reactions Analysis
Types of Reactions
N-Isobutyl 2-bromo-6-fluorobenzylamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding amine oxides or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrocarbon derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or peracids are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Nucleophilic Substitution: Substituted benzylamines.
Oxidation: Amine oxides or nitroso derivatives.
Reduction: Corresponding amines or hydrocarbons.
Scientific Research Applications
N-Isobutyl 2-bromo-6-fluorobenzylamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Isobutyl 2-bromo-6-fluorobenzylamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways . The presence of bromine and fluorine atoms enhances its reactivity and binding affinity, making it a potent compound in various applications .
Comparison with Similar Compounds
Similar Compounds
- N-Isobutyl 2-bromo-4-fluorobenzylamine
- N-Isobutyl 2-chloro-6-fluorobenzylamine
- N-Isobutyl 2-bromo-6-chlorobenzylamine
Uniqueness
N-Isobutyl 2-bromo-6-fluorobenzylamine is unique due to the specific positioning of the bromine and fluorine atoms on the benzylamine structure, which imparts distinct chemical and biological properties . This unique structure enhances its reactivity and makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
N-[(2-bromo-6-fluorophenyl)methyl]-2-methylpropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrFN/c1-8(2)6-14-7-9-10(12)4-3-5-11(9)13/h3-5,8,14H,6-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDDUPAGARNBIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=C(C=CC=C1Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50742746 |
Source
|
Record name | N-[(2-Bromo-6-fluorophenyl)methyl]-2-methylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50742746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1355247-08-3 |
Source
|
Record name | Benzenemethanamine, 2-bromo-6-fluoro-N-(2-methylpropyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1355247-08-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(2-Bromo-6-fluorophenyl)methyl]-2-methylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50742746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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